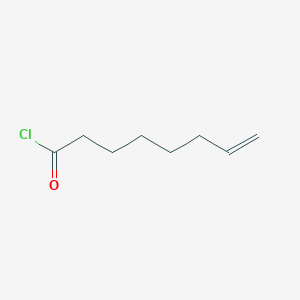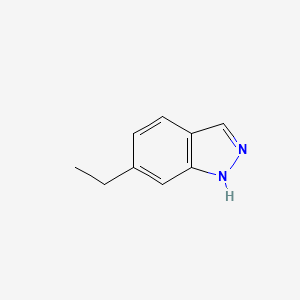
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is a fluorinated organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-Hydroxymethyl-2-trifluoromethylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-Hydroxymethyl-2-trifluoromethylbenzoic acid+MethanolH2SO44-Hydroxymethyl-2-trifluoromethylbenzoic acid methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the hydroxymethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-trifluoromethylbenzoic acid: Lacks the ester group, making it less lipophilic.
4-Methyl-2-trifluoromethylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
4-Fluoro-2-trifluoromethylbenzoic acid:
Uniqueness
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and bioavailability.
Propriétés
Numéro CAS |
959632-21-4 |
|---|---|
Formule moléculaire |
C10H9F3O3 |
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4,14H,5H2,1H3 |
Clé InChI |
RUDDPYMBSUULPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)CO)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline](/img/structure/B8587369.png)
![3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B8587379.png)










